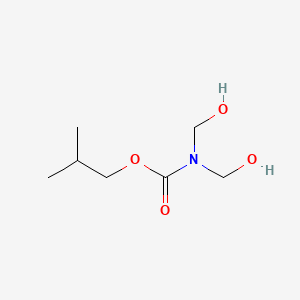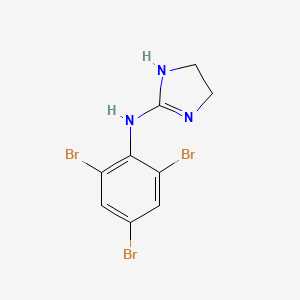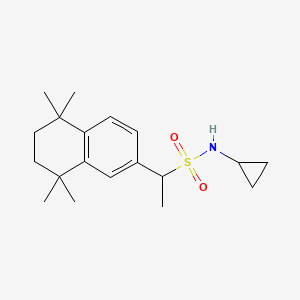![molecular formula C10H18N2OS B13952693 2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952693.png)
2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound with a unique spirocyclic structure This compound features a spiro[34]octane ring system, which is a bicyclic structure where two rings share a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the spirocyclic ring system, followed by the introduction of the amino and mercaptomethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
科学的研究の応用
2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit bioactive properties, such as antimicrobial or anticancer activity, which can be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its versatile functional groups.
作用機序
The mechanism of action of 2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The mercaptomethyl group can form disulfide bonds with cysteine residues in proteins, while the amino group can participate in hydrogen bonding or electrostatic interactions with other biomolecules. These interactions can lead to changes in the structure and function of the target proteins, ultimately affecting cellular processes and pathways.
類似化合物との比較
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: This compound also contains an amino and mercapto group, but it has a different ring structure.
Schiff Bases: These compounds feature an imine group (C=N) and can exhibit similar reactivity due to the presence of nucleophilic nitrogen atoms.
Uniqueness
2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its spirocyclic structure, which imparts rigidity and distinct spatial orientation to the molecule. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H18N2OS |
|---|---|
分子量 |
214.33 g/mol |
IUPAC名 |
2-amino-1-[2-(sulfanylmethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H18N2OS/c11-5-9(13)12-2-1-10(7-12)3-8(4-10)6-14/h8,14H,1-7,11H2 |
InChIキー |
UCUYURHUXXKZDX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC12CC(C2)CS)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)


![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)









![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
